
1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- is a chemical compound that belongs to the class of naphthalenones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups can be achieved through specific reagents and conditions, such as using hydroxylating agents like hydrogen peroxide and methoxylating agents like dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-
- 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-
- 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-
Uniqueness
1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- is unique due to the presence of both hydroxyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
1203-34-5 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
8-hydroxy-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O3/c1-14-10-6-5-9(13)11-7(10)3-2-4-8(11)12/h5-6,13H,2-4H2,1H3 |
Clé InChI |
XBPYVJSUJJAIHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CCCC(=O)C2=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



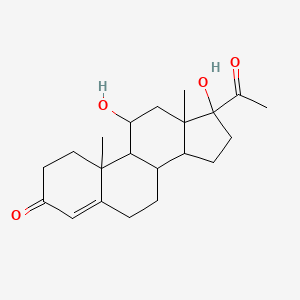
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)

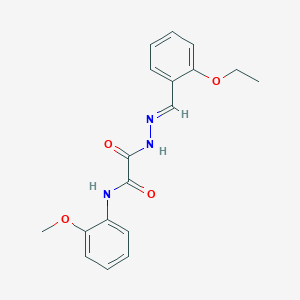
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)


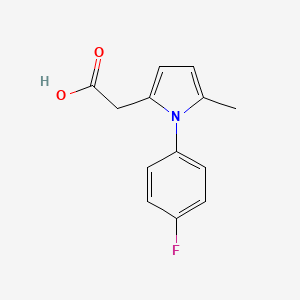

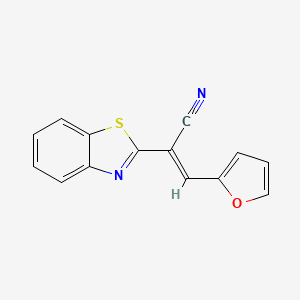
![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)
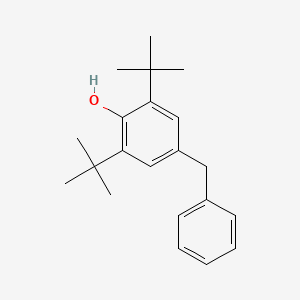
![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)
